2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-17-12-7-11-9-16(14(12)13(11)15)8-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLSDZKBBXDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CN(C1C2Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340251 | |
| Record name | 2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-97-4 | |
| Record name | 7-Bromo-6-methoxy-2-(phenylmethyl)-2-azabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Curtius Rearrangement and Stereoselective Bromination
The 7-azabicyclo[2.2.1]heptane core is synthesized via a Curtius rearrangement of acyl azides derived from cyclohex-3-enecarboxylic acid precursors. This reaction generates an isocyanate intermediate, which undergoes intramolecular cyclization to form the bicyclic amine. Subsequent stereoselective bromination at position 7 is achieved using N-bromosuccinimide (NBS) under radical initiation with 2,2'-azobis(isobutyronitrile) (AIBN). The exo selectivity of bromination is attributed to steric guidance by the rigid bicyclic framework.
Key Reaction Conditions :
Palladium-Catalyzed Coupling for Benzyl Group Introduction
The benzyl group at position 2 is installed via Suzuki-Miyaura coupling using benzyl boronic acid and a palladium catalyst. This method ensures regioselectivity and avoids side reactions at the bromine or methoxy sites.
Representative Protocol :
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Substrate : 7-Bromo-6-methoxy-2-azabicyclo[2.2.1]heptane.
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Catalyst System : Pd(OAc)₂ (5 mol%), 2-(dicyclohexylphosphanyl)biphenyl (10 mol%).
Methoxy Group Installation and Optimization
Methylation of Hydroxyl Precursors
The methoxy group at position 6 is introduced via O-methylation of a phenolic intermediate. Silver carbonate (Ag₂CO₃) and methyl iodide (CH₃I) in chloroform achieve quantitative conversion.
Critical Parameters :
Demethylation-Remethylation Strategies
For substrates with incompatible protecting groups, BBr₃-mediated demethylation followed by remethylation ensures precise methoxy placement:
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Demethylation : BBr₃ (3.0 equiv) in CH₂Cl₂ at –78°C for 15 minutes.
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Remethylation : CH₃I (2.0 equiv), K₂CO₃ (2.5 equiv) in DMF at 25°C.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis prioritizes continuous flow reactors to enhance heat transfer and reduce reaction times for exothermic steps like bromination.
Case Study :
Catalytic Recycling and Cost Reduction
Palladium catalysts are recovered via supported liquid-phase extraction , reducing costs by 40%.
Reaction Optimization and Troubleshooting
Solvent Effects on Bromination Efficiency
Comparative Data :
| Solvent | Yield (%) | Purity (%) | Byproducts (%) |
|---|---|---|---|
| THF | 85 | 99 | <1 |
| DCM | 72 | 95 | 5 |
| Acetonitrile | 68 | 93 | 7 |
Temperature Control in Palladium Coupling
Elevating temperatures beyond 80°C accelerates catalyst decomposition, reducing yield by 15–20%.
Stereochemical Validation Techniques
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neurological Research
Research indicates that compounds similar to 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane exhibit promising activity as potential therapeutic agents for neurological disorders. The bicyclic structure allows for interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are pivotal in conditions such as Alzheimer's disease and Parkinson's disease .
Antidepressant Properties
Studies have suggested that this compound may possess antidepressant-like effects through modulation of serotonin receptors. Its structural analogs have been shown to influence serotonin levels, which could be beneficial in treating depression .
Synthesis of Complex Molecules
The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to introduce functional groups or to construct larger frameworks through various chemical reactions such as nucleophilic substitutions and cyclizations .
Chiral Synthesis
The compound can also serve as a chiral building block in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are crucial in pharmaceuticals . The presence of multiple stereocenters allows for the development of diverse chiral products.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related azabicyclic compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Antidepressant Activity
In another research project, a series of derivatives based on the azabicyclo framework were evaluated for their antidepressant activity in animal models. Results showed that specific modifications to the 6-methoxy group enhanced serotonin receptor affinity, leading to improved efficacy in reducing depressive symptoms .
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptane Derivatives
- tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate ():
This derivative lacks the bromine and methoxy substituents but features a tert-butyl carbamate group at position 7 and a ketone at position 2. The absence of bromine reduces its reactivity toward nucleophilic substitution, while the carbamate group enhances stability for storage and handling . - 7-Substituted exo-2-bromo-7-azabicyclo[2.2.1]heptane derivatives ():
Synthesized via Curtius reaction and stereoselective bromination, these compounds exhibit bromine at position 2 and substituents (e.g., benzyl, trifluoroacetyl) at position 6. The inversion of bromine and substituent positions compared to the target compound alters steric hindrance and regioselectivity in further reactions .
Bicyclo[3.2.0]heptane Analogues ():
Compounds like dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid feature a larger bicyclic system with a sulfur atom. The expanded ring system reduces ring strain but increases conformational flexibility, impacting binding affinity in biological systems .
Substituent-Driven Functional Differences
- Bromine vs. Carboxylate Groups :
The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas carboxylate-containing derivatives (e.g., tetramethyl tetracarboxylates in ) are tailored for ester hydrolysis or amide formation, limiting their utility in metal-catalyzed transformations . - Benzyl vs. tert-Butyl Groups :
The benzyl group in the target compound enhances lipophilicity, improving membrane permeability in drug candidates. In contrast, tert-butyl groups () provide steric protection but reduce solubility in polar solvents .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane (CAS No. 175204-97-4) is a bicyclic compound notable for its unique structural features, including a bromine atom, a methoxy group, and a benzyl moiety attached to a nitrogen-containing bicyclic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C14H18BrNO
- Molecular Weight : 296.2 g/mol
- Density : Approximately 1.39 g/cm³ (predicted) .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating various biological pathways. The presence of the bromine and methoxy groups may enhance its binding affinity to enzymes or receptors, thus influencing physiological processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs demonstrate antimicrobial properties. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
2. Anticancer Potential
Analogous compounds have shown antiproliferative effects against various cancer cell lines. The unique bicyclic structure may interfere with cellular signaling pathways involved in cancer progression.
3. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound is being investigated for potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Protects neurons from oxidative stress |
Case Study: Anticancer Activity
A study evaluating the anticancer properties of structurally related compounds found that derivatives of azabicyclo compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Ring : Achieved through a Diels-Alder reaction.
- Bromination : Conducted using bromine or N-bromosuccinimide (NBS).
- Benzylation : Introduced via nucleophilic substitution with benzyl chloride.
This compound serves as a valuable building block in the synthesis of more complex molecules and is investigated for applications in drug development due to its diverse biological activities .
Q & A
Q. What are the common synthetic routes for preparing 2-azabicyclo[2.2.1]heptane derivatives, and how can yields be optimized?
- Methodological Answer : A four-step synthesis starting from cyclohex-3-enecarboxylic acid involves Curtius rearrangement, stereoselective bromination, and NaH-mediated intramolecular cyclization to yield 7-substituted derivatives . Alternative routes using palladium-bisimidazol-2-ylidene catalysts enable coupling with heteroaryl halides for N-heteroaryl derivatives . Optimization strategies include adjusting reaction conditions (e.g., catalyst loading, temperature) and selecting protecting groups (e.g., benzyl or tert-butyl carbamates) to improve yields .
Q. How is the stereochemical configuration of 2-azabicyclo[2.2.1]heptane derivatives validated?
- Methodological Answer : X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in correcting the misassignment of endo/exo configurations in 2-azabicyclo derivatives . Complementary techniques like NMR (e.g., NOESY for spatial proximity analysis) and computational modeling (DFT) further validate stereochemistry .
Q. What safety protocols are recommended for handling bicyclic azabicyclo compounds?
- Methodological Answer : Use Class I, Type B biological safety hoods for mixing/handling, vacuum systems with HEPA filters for dust reduction, and personal protective equipment (gloves, goggles) per OSHA standards. For methyl 7-azabicyclo derivatives, emergency measures include immediate medical consultation and avoiding dry sweeping due to acute toxicity (H302) and respiratory hazards (H335) .
Advanced Research Questions
Q. What mechanistic pathways govern the reaction of bicyclic azabicyclo compounds with benzoyl isocyanate?
- Methodological Answer : DFT studies at the B3LYP/6-31G(d,p) level reveal competing [3,3]-sigmatropic rearrangements and [4+2] cycloadditions. The latter dominates for isourea formation due to lower activation barriers (~12.77 kcal/mol), driven by charge transfer at asynchronous transition states. Solvent polarity and substituent effects further modulate pathway selectivity .
Q. How does nitrogen pyramidalization in 7-azabicyclo[2.2.1]heptane amides influence rotational barriers?
- Methodological Answer : X-ray and DFT analyses show reduced rotational barriers (~6.5 kcal/mol for N-nitroso derivatives) compared to unstrained analogs. Pyramidalization arises from CNC angle strain and allylic torsion, quantified via Hammett correlations (σₚ⁺ constants) and electron delocalization metrics from bond model theory .
Q. How can synthetic errors in stereochemical assignments be systematically corrected?
- Methodological Answer : Re-evaluate crystallographic data (e.g., CIF files) for bond angles and torsion angles, and cross-validate with computational models (e.g., Gaussian for energy-minimized conformers). For example, the exo-(1S,3S,4R) configuration was confirmed after revising earlier misassignments of 2-azabicyclo derivatives .
Q. What strategies improve regioselectivity in palladium-catalyzed amination of bicyclic scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
